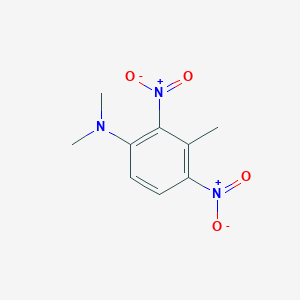
N,N,3-Trimethyl-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Trimethyl-2,4-dinitroaniline: is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. Dinitroanilines are widely used in various industrial applications, including the production of dyes and herbicides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethyl-2,4-dinitroaniline typically involves the nitration of aniline derivatives. The nitration process is highly exothermic and requires careful control of reaction conditions to prevent decomposition and explosion . A common method involves the use of nitric acid as the nitrating agent in a continuous-flow microreactor system, which allows for better control of reaction parameters and improved safety .
Industrial Production Methods: In industrial settings, the production of dinitroaniline derivatives often involves a two-step nitration process. The first step is mononitration, followed by a second nitration step to introduce the second nitro group. This method helps in controlling the reaction heat and minimizing the risk of over-nitration .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,3-Trimethyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.
Major Products Formed:
Oxidation: Formation of nitroso and nitro compounds.
Reduction: Formation of diamines.
Substitution: Formation of various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,3-Trimethyl-2,4-dinitroaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N,3-Trimethyl-2,4-dinitroaniline involves its interaction with cellular components, particularly microtubules. The compound disrupts the formation of microtubules, leading to the inhibition of cell division and growth. This mechanism is similar to that of other dinitroaniline herbicides, which target tubulin proteins in plants and protists . The disruption of microtubules affects various cellular processes, including mitosis and intracellular transport .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
- Pendimethalin
- Trifluralin
Comparison: N,N,3-Trimethyl-2,4-dinitroaniline is unique due to the presence of three methyl groups and two nitro groups on the aniline ring. This structural configuration imparts specific chemical properties and reactivity patterns that distinguish it from other dinitroaniline derivatives. For example, the presence of additional methyl groups can influence the compound’s solubility, stability, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
90887-27-7 |
|---|---|
Molekularformel |
C9H11N3O4 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
N,N,3-trimethyl-2,4-dinitroaniline |
InChI |
InChI=1S/C9H11N3O4/c1-6-7(11(13)14)4-5-8(10(2)3)9(6)12(15)16/h4-5H,1-3H3 |
InChI-Schlüssel |
FXQSYIZOYZTHKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])N(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


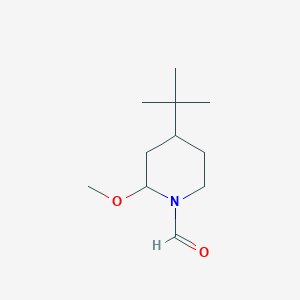


![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)

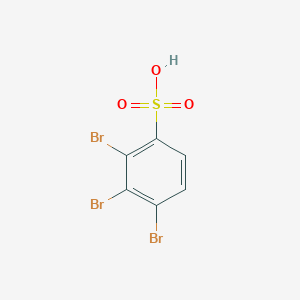
![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
![Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide](/img/structure/B14373350.png)
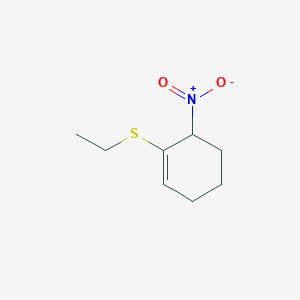
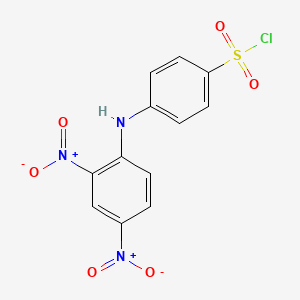
![4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide](/img/structure/B14373377.png)

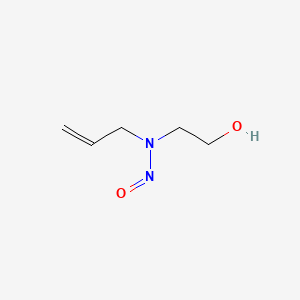
![Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate](/img/structure/B14373400.png)
